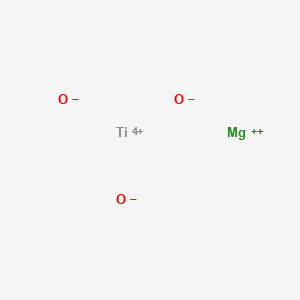

三氧化钛镁

描述

Synthesis Analysis

A novel green synthesis of magnesium–titanium–zinc trimetal oxide nanocomposites has been reported . A facile green synthesis process has been employed for ZnO, Ti–ZnO dimetal oxide and Mg–Ti–ZnO trimetal oxide by psidium guajava leaf extract as stabilizing and reducing agent . Another method for synthesis involves Reactive Mechanical Alloying (MA in H2 or RMA) at room temperature starting from Ti and Mg powders .Molecular Structure Analysis

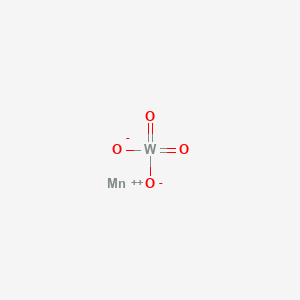

The molecular structure of MgTiO3 has been analyzed in several studies . It is found that MgTiO3 adopts a trigonal crystal system . The calculated bulk crystalline density is typically underestimated due to calculated cell volumes being overestimated on average by 3% .Chemical Reactions Analysis

The chemical reactions involving MgTiO3 are complex and involve several stages . A thermal analysis system measured the cooling rate of molten steel samples, which were analyzed for changes in phases evolved and phase reactions .Physical And Chemical Properties Analysis

MgTiO3 has a number of physical and chemical properties that make it useful in various applications . It has high electrical conductivity, high dielectric constant, and strong photocatalytic activity. It is resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .科学研究应用

1. Biomedical Implants

Specific Scientific Field

Materials Science and Biomedical Engineering

Summary

Magnesium titanium trioxide composites have gained attention as partially degradable biomaterials for biomedical implants. These composites combine the bioactivity of magnesium with the good mechanical properties of titanium. Researchers are exploring ways to create titanium-magnesium composites with lower degradation rates by adjusting the composition, such as reducing the surface volume share of magnesium.

Methods of Application

Three suitable methods for preparing titanium-magnesium composites for bioimplants are:

Results and Outcomes

The titanium-magnesium composites were comprehensively evaluated in terms of mechanical properties and degradation behavior. Researchers reviewed the feasibility of using these composites as bio-implants. Future development may focus on designing titanium-magnesium composites capable of local biodegradation .

3. Magnesium Deposition on Surface-Modified Titanium

Specific Scientific Field

Surface Chemistry and Biomedical Engineering

Summary

Researchers have explored four methods for depositing magnesium (Mg) as an osteogenic and angiogenic factor on the surface of titanium with nanotubular structures. These methods include immersion, single-step anodization, reverse polarization, and reverse polarization followed by anodic oxidation. The feasibility of Mg deposition was analyzed, aiming to enhance bone regeneration .

4. Photocatalytic Applications

Specific Scientific Field

Materials Science and Environmental Engineering

Summary

Titanium dioxide (TiO₂) is widely used as a photocatalyst. Magnesium titanium trioxide, being a related compound, may also exhibit photocatalytic properties. Researchers investigate its potential for environmental remediation, thin films, and energy storage applications .

5. General-Purpose Applications

Specific Scientific Field

Materials Science and Engineering

Summary

Magnesium and its alloys find applications beyond biomedical contexts. They are used in engineering applications (e.g., automotive, aerospace, and consumer electronics), organic chemistry, pharmaceuticals, sporting goods, household products, and office equipment .

安全和危害

未来方向

The development of MgTiO3 family composites has become one of the main research directions in the “Hydrogen Economy” theme because of their high hydrogen storage capacity, high energy density, low cost, and good reversibility . Another promising direction is the deposition of magnesium on surface-modified titanium for potential tissue engineering applications .

属性

IUPAC Name |

magnesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSETZKVZGUWPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Mg+2].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801340590 | |

| Record name | Geikielite (Mg(TiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium titanium trioxide | |

CAS RN |

12032-30-3, 12032-35-8, 1312-99-8 | |

| Record name | Magnesium titanium oxide (MgTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium titanium oxide (MgTi2O5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geikielite (Mg(TiO3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geikielite (Mg(TiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dititanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)